molecular formula C52H55N3O B607221 DTCBPy CAS No. 1850369-76-4

DTCBPy

Cat. No. B607221
M. Wt: 738.03
InChI Key: WTKSSZXLHRLOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTCBPy is an efficient thermally activated delayed fluorescence (TADF) molecule.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs) Application

DTCBPy, along with DCBPy, has been used in the development of highly efficient Organic Light Emitting Diodes (OLEDs). These materials exhibit thermally activated delayed fluorescence (TADF) properties, which are crucial for OLED performance. DTCBPy, in particular, has a small ΔEST (energy difference between singlet and triplet states) and high photoluminescence quantum yield, both essential for effective OLEDs. OLEDs using DTCBPy as dopants emit green light with high external quantum efficiencies (EQEs) and low efficiency roll-off at practical brightness levels. The crystal structure of DTCBPy indicates significant interaction between donor and acceptor substituents, a key factor in achieving high performance in OLED applications (Rajamalli et al., 2016).

Photophysical Properties in Solvents

The photophysical properties of DTCBPy are significantly affected by solvent interactions. Studies have shown that solvent polarity slightly influences molecular geometries and orbitals of DTCBPy but can significantly decrease the energy gap between its excited states. This finding is important for understanding the light-emitting mechanism of TADF molecules like DTCBPy, as it aids in the design of efficient OLEDs and other light-emitting devices (Zhang et al., 2020).

properties

CAS RN

1850369-76-4

Product Name

DTCBPy

Molecular Formula

C52H55N3O

Molecular Weight

738.03

IUPAC Name

(2,5-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)(pyridin-4-yl)methanone

InChI

InChI=1S/C52H55N3O/c1-49(2,3)33-13-18-43-38(27-33)39-28-34(50(4,5)6)14-19-44(39)54(43)37-17-22-47(42(31-37)48(56)32-23-25-53-26-24-32)55-45-20-15-35(51(7,8)9)29-40(45)41-30-36(52(10,11)12)16-21-46(41)55/h13-31H,1-12H3

InChI Key

WTKSSZXLHRLOAP-UHFFFAOYSA-N

SMILES

O=C(C1=CC(N2C3=C(C4=C2C=CC(C(C)(C)C)=C4)C=C(C(C)(C)C)C=C3)=CC=C1N5C6=C(C7=C5C=CC(C(C)(C)C)=C7)C=C(C(C)(C)C)C=C6)C8=CC=NC=C8

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DTCBPy

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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